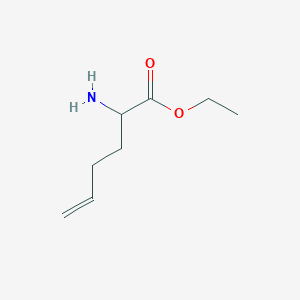

Ethyl 2-aminohex-5-enoate

Description

Significance of α-Amino Acid Derivatives in Chemical Sciences

Alpha-amino acid derivatives are fundamental building blocks in the chemical and biological sciences. amerigoscientific.comacs.org They are the constituents of proteins and are involved in a vast array of biological processes, including metabolism, cell signaling, and structural integrity. amerigoscientific.com In chemical synthesis, α-amino acids and their derivatives are prized for their chirality and the presence of at least two reactive functional groups—the amino group and the carboxylic acid group. wikipedia.org This dual functionality allows them to serve as versatile starting materials for the construction of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and catalysts. researchgate.netnih.gov

The ability to synthesize non-natural amino acid derivatives has further expanded their importance, enabling the creation of peptides with enhanced stability and novel biological activities. amerigoscientific.comacs.org These synthetic derivatives are crucial tools in drug discovery and biochemical research. amerigoscientific.comsmolecule.com

Contextualization within Unsaturated Ester Chemistry and its Research Implications

Unsaturated esters are a class of organic compounds characterized by the presence of a carbon-carbon double or triple bond in proximity to an ester functional group. This unsaturation significantly influences the chemical reactivity of the molecule. The double bond in ethyl 2-aminohex-5-enoate, for instance, can participate in a variety of addition reactions, while the ester group can undergo hydrolysis or be converted to other functional groups. rsc.org

Research in unsaturated ester chemistry is driven by the need to develop new synthetic methodologies and to access novel molecular architectures. researchgate.netnih.gov The aza-Michael addition, a key reaction involving unsaturated esters, is widely used in polymer chemistry and for the synthesis of bioactive molecules. researchgate.net Furthermore, the development of catalytic methods for the stereoselective synthesis of unsaturated esters is an active area of research, with implications for the production of enantiomerically pure compounds. organic-chemistry.org The presence of the unsaturated bond can also affect the physical properties of the resulting molecules, a factor that is exploited in materials science. researchgate.net

Overview of Research Trajectories for this compound and Related Conjugates

This compound serves as a key building block in various synthetic pathways. Its structure, featuring an amino group at the alpha position and a terminal double bond, allows for diverse chemical transformations.

Key Research Areas:

Synthesis of Heterocyclic Compounds: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

Peptide Chemistry: The amino acid backbone of this compound allows for its incorporation into peptide chains, potentially leading to peptides with modified structures and functions. chemicalbook.com The terminal double bond offers a site for further chemical modification after peptide synthesis.

Development of Bioactive Molecules: Researchers are exploring the use of this compound and its derivatives in the creation of new bioactive molecules. Its structural similarity to natural amino acids suggests potential interactions with biological targets like enzymes. smolecule.com For instance, related compounds have been investigated for their role in modulating enzyme activity. smolecule.com

The research on this compound and its conjugates is focused on leveraging its unique chemical properties to access novel and complex molecular architectures with potential applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminohex-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQJLTLJINLIAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Aminohex 5 Enoate and Its Analogues

Strategies for Carbon-Carbon Bond Formation with Enamines and Enoates

The construction of the carbon skeleton of amino acid derivatives often relies on powerful carbon-carbon bond-forming reactions. The strategic use of enamines and enoates as key synthons provides a versatile platform for the synthesis of complex amino acid structures.

Michael Addition Reactions in Amino Acid Derivative Synthesis

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. wikipedia.org In the context of amino acid synthesis, the addition of enolates or their equivalents to electrophilic alkenes is a powerful tool for creating new carbon-carbon bonds. mdpi.commasterorganicchemistry.com Enamines, which are nitrogen analogues of enols, are particularly effective as Michael donors due to their enhanced nucleophilicity at the α-carbon. jove.comchemistrysteps.com This reactivity allows for the formation of 1,5-dicarbonyl compounds or their derivatives, which can be further elaborated to afford the desired amino acid framework. jove.com

The synthesis of glutamic acid derivatives, for instance, has been achieved through the phosphine-catalyzed Michael-type addition of arylidene-α-amino esters to electrophilic alkenes. mdpi.com This approach highlights the utility of imino esters as precursors to stabilized carbanions for conjugate addition.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Purity |

| N-arylidene-α-amino acid ester | Conjugated alkene | Phosphine | Michael-type addition compound | High | >90% |

| Malonic ester | α,β-unsaturated ketone | Sodium methoxide | Michael addition product | - | - |

This table illustrates examples of Michael addition reactions used in the synthesis of amino acid precursors.

C-H Functionalization Approaches in Amine Chemistry

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis and modification of complex molecules, including amino acids. nih.govacs.org This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences. mdpi.com In amine chemistry, palladium-catalyzed C-H activation has been extensively explored for the site-selective modification of amino acid and peptide derivatives. rsc.orgnih.gov

These transformations can be directed by various functional groups within the amino acid substrate, enabling functionalization at specific C-H bonds. nih.gov For example, the innate carboxylic acid group of an α-amino acid can direct the arylation of the β-C(sp³)–H bond. nih.gov This strategy has been successfully applied to the synthesis of non-natural amino acids. Furthermore, photo-mediated C-H functionalization offers a mild and environmentally friendly alternative for the synthesis of diverse non-proteinogenic amino acids from proteinogenic precursors. mdpi.com

| Substrate | Reagent | Catalyst | Directing Group | Product |

| α-Amino acid | Aryl halide | Palladium | Carboxylic acid | β-Aryl-α-amino acid |

| Lysine derivative | Alkyl bromide | Photoredox/Nickel/HAT | - | α-Functionalized lysine |

| Glycine derivative | Indole | Photoredox/Cobalt | - | C(sp³)-functionalized glycine |

This table showcases various C-H functionalization strategies for the synthesis of modified amino acids.

Enantioselective Synthesis of Chiral Hex-5-enoate Derivatives

The biological activity of amino acids is intrinsically linked to their stereochemistry. nih.gov Therefore, the development of enantioselective methods for the synthesis of chiral amino acid derivatives is of utmost importance.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

The use of chiral auxiliaries is a well-established and reliable strategy for controlling the stereochemical outcome of a reaction. rsc.orgthieme-connect.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. tcichemicals.comtcichemicals.com

In the synthesis of α-amino acids, chiral auxiliaries have been employed to direct the diastereoselective alkylation of enolates. For example, D-ribonolactone has been used as a chiral auxiliary to prepare enantiopure α,α-dialkylglycines through diastereoselective alkylation. mdpi.org Similarly, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been utilized as a chiral auxiliary for the synthesis of optically active amino acids. tcichemicals.comtcichemicals.com

| Chiral Auxiliary | Substrate | Reaction | Diastereomeric Excess (d.e.) |

| D-Ribonolactone acetonide | α-Alkylacetoacetate | Alkylation | High |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Racemic α-amino acid | Isomerization | High |

| 8-Phenylmenthol | α-Alkylmalonic monoester | Alkylation | - |

This table provides examples of chiral auxiliaries and their application in asymmetric amino acid synthesis.

Asymmetric Catalysis in Allylic Amination and Related Transformations

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of chiral allylic amines, which are valuable precursors to amino acids. researchgate.netacsgcipr.org This reaction involves the nucleophilic attack of an amine on a π-allyl palladium intermediate, with the stereoselectivity being controlled by a chiral ligand. Tandem processes, such as the N-alkylation/asymmetric π-allylation of α-iminoesters, have been developed to construct complex α-allyl-α-aryl α-amino acids in a single step from commercially available starting materials. nih.govacs.org

| Catalyst System | Substrates | Reaction | Enantiomeric Excess (e.e.) |

| Chiral Phosphoric Acid | Indole, Aniline, Dihydropyran | Povarov Reaction | Up to 99% |

| Chiral BINOL Aldehyde | N-unprotected amino ester | α-Functionalization | - |

| Gold Catalyst | Alkyne, Aryl boronic acid | Hydroarylation | Up to 98% |

This table highlights different asymmetric catalytic systems and their effectiveness in synthesizing chiral molecules.

Approaches to Control Absolute Stereochemistry

The absolute configuration of a chiral molecule, designated as R or S, is crucial for its biological function. libretexts.orgstudysmarter.co.uk In amino acids, the L-configuration (typically S) is the naturally occurring form in proteins. acs.orgresearchgate.net Therefore, synthetic methods must be able to selectively produce the desired enantiomer.

The control of absolute stereochemistry in the synthesis of amino acids can be achieved through various strategies. In chiral auxiliary-mediated synthesis, the absolute configuration of the auxiliary dictates the configuration of the newly formed stereocenter. mdpi.org In asymmetric catalysis, the chirality of the catalyst determines the absolute stereochemistry of the product. nih.govvanderbilt.edu For instance, in the enantioselective synthesis of quinohelicenes, a chiral phosphoric acid catalyst was used to achieve high enantioselectivities. nih.gov The absolute configurations of the products can be determined by techniques such as X-ray crystallography. researchgate.net

Multi-Component Reaction Sequences for Complex Molecular Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. fu-berlin.deresearchgate.net This approach offers significant advantages, including reduced synthesis time, lower costs, and minimized waste generation, making it ideal for creating large libraries of structurally diverse compounds. fu-berlin.de For the synthesis of α-amino esters like Ethyl 2-aminohex-5-enoate, isocyanide-based MCRs such as the Ugi and Passerini reactions are particularly relevant. fu-berlin.denih.gov

The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. nih.gov By selecting appropriate starting materials, this reaction can be adapted to synthesize precursors for unsaturated α-amino esters. For example, using an unsaturated aldehyde and a suitable amine could introduce the required carbon backbone, which can then undergo further modifications to yield the target ester. nih.gov The versatility of the Ugi reaction allows for the formation of various heterocyclic and acyclic structures, depending on the chosen components and subsequent reaction steps. nih.gov

Another powerful MCR is the Strecker synthesis, one of the oldest and most fundamental methods for producing α-amino acids. fu-berlin.de The classical Strecker reaction involves the one-pot treatment of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. fu-berlin.de Modern variations of this reaction can be employed to generate precursors for this compound by using an unsaturated aldehyde as a starting component.

The development of consecutive MCRs, where two or more multi-component reactions are combined, further enhances the ability to construct complex molecules with high efficiency and molecular diversity. researchgate.net These sequential one-pot processes are powerful tools for building intricate molecular architectures from simple, readily available starting materials. researchgate.net

Table 1: Overview of Key Multi-Component Reactions for α-Amino Acid Synthesis

| Reaction Name | Components | Primary Product | Relevance to Unsaturated Amino Esters |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Can be adapted using unsaturated aldehydes to build the required carbon backbone. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | A key isocyanide-based MCR that can be performed mechanochemically. semanticscholar.org |

| Strecker Synthesis | Aldehyde, Amine (or Ammonia), Cyanide Source | α-Aminonitrile | A foundational method that can utilize unsaturated aldehydes as precursors. fu-berlin.de |

| Groebke-Blackburn-Bienaymé Reaction | 2-Aminoazine, Aldehyde, Isocyanide | N-Bridgehead Imidazoheterocycle | Demonstrates the power of MCRs in creating complex heterocyclic structures in a single step. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net The twelve principles of green chemistry provide a framework for creating more sustainable synthetic methods. sigmaaldrich.com In the context of synthesizing this compound and its analogues, these principles can be applied to develop more environmentally benign and efficient protocols.

A key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com MCRs are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. fu-berlin.de

The use of safer solvents and auxiliaries is another critical aspect. sigmaaldrich.com Research has focused on replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. nih.gov For instance, catalyst-free syntheses of unsaturated amino acid esters have been developed in aqueous media, significantly reducing the environmental impact. benthamdirect.com Sonication (ultrasound assistance) has been employed as a green activation method, allowing reactions to proceed at room temperature without the need for solvents or catalysts. benthamdirect.com

Catalysis is preferred over stoichiometric reagents to enhance reaction rates and reduce waste. sigmaaldrich.com Biocatalysts, such as enzymes like lipase (B570770) CALB (Novozym 435), offer high selectivity under mild conditions and can be used in green solvents like 2-methyltetrahydrofuran (B130290) for processes like the selective esterification of amino-alcohols. rsc.org Similarly, non-noble metal catalysts, such as those based on cobalt nanoparticles, have been used for reductive amination processes in green solvents like ethanol. rsc.org

Other green techniques applicable to the synthesis of unsaturated amino esters include microwave-assisted reactions, which can reduce reaction times and energy consumption, and the use of renewable starting materials, such as glycerol (B35011) derivatives, to produce valuable chemical building blocks. nih.govrsc.org

Table 2: Application of Green Chemistry Principles in Unsaturated Amino Ester Synthesis

| Green Chemistry Principle | Application in Synthesis | Example/Method | Reference |

|---|---|---|---|

| Atom Economy | Designing reactions to maximize the incorporation of starting materials into the product. | Multi-component reactions (MCRs) combine several reactants in one pot. | fu-berlin.desigmaaldrich.com |

| Safer Solvents | Using environmentally benign solvents or performing reactions solvent-free. | Ultrasound-assisted, catalyst-free synthesis in an aqueous medium. | benthamdirect.com |

| Use of Catalysis | Employing catalysts instead of stoichiometric reagents to increase efficiency and reduce waste. | Lipase CALB used as a biocatalyst for selective esterification. | rsc.org |

| Energy Efficiency | Using alternative energy sources to reduce reaction times and energy consumption. | Ultrasound (sonication) used to activate reactions at room temperature. | benthamdirect.com |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Conversion of glycerol, a biomass byproduct, into valuable synthetic intermediates. | rsc.org |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce steps and waste. | One-pot synthesis protocols that avoid intermediate protection/deprotection steps. | sigmaaldrich.com |

Chemo- and Regioselective Synthesis of Unsaturated Amino Esters

Achieving high levels of chemo- and regioselectivity is crucial in the synthesis of complex molecules like this compound to ensure the desired product is formed with minimal side reactions.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. For example, in the synthesis of α-amino esters, it is important to selectively functionalize the α-position without affecting other reactive sites in the molecule, such as the terminal double bond. A metal-free strategy for the α-arylation of esters has been developed that demonstrates high functional group tolerance, allowing for the late-stage functionalization of complex molecules. rsc.org

Regioselectivity is the control of where a reaction occurs on a molecule. In the synthesis of β-amino esters from allyl bromides, for instance, the choice of solvent and the amount of base can exclusively determine which of the two possible regioisomers is formed. researchgate.net Using dichloromethane (B109758) as a solvent with an excess of triethylamine (B128534) can favor the SN2' product, while conducting the reaction in hexane (B92381) with a limited amount of base can lead predominantly to the SN2 product. researchgate.net Such control is vital for synthesizing specific isomers of unsaturated amino esters.

Modern synthetic methods often employ organocatalysis and biocatalysis to achieve high levels of selectivity. fau.de For example, the enantioselective Steglich rearrangement, catalyzed by chiral isothioureas, can be used to construct quaternary stereogenic centers in α,α-dialkyl amino acids. fau.de Furthermore, high (E)-stereoselectivity in the synthesis of N-protected α,β-unsaturated γ-amino esters can be achieved through mild and racemization-free methods, which are compatible with common protecting groups like Boc and Fmoc. nih.gov The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the synthesis of (E)-α,β-unsaturated amides and esters with high selectivity, where the choice of base and solvent can be optimized to achieve excellent yields and E:Z ratios. mdpi.com

Table 3: Methods for Achieving Selectivity in Unsaturated Amino Ester Synthesis

| Selectivity Type | Synthetic Challenge | Method/Strategy | Outcome |

|---|---|---|---|

| Regioselectivity | Controlling the position of amination on an allylic substrate. | Varying solvent (dichloromethane vs. hexane) and base concentration in the amination of allyl bromides. | Exclusive formation of either SN2 or SN2' product. researchgate.net |

| Stereoselectivity | Controlling the stereochemistry (E/Z) of the double bond. | Horner-Wadsworth-Emmons (HWE) reaction with optimized base (e.g., DBU) and solvent conditions. | High E:Z selectivity (e.g., up to 98:02) for α,β-unsaturated amides. mdpi.com |

| Enantioselectivity | Creating a specific chiral center at the α-carbon. | Organocatalytic Steglich rearrangement using chiral catalysts like (S)-tetramisole. | Access to enantiomerically enriched α-methyl threonine stereoisomers. fau.de |

| Chemoselectivity | Differentiating between multiple reactive functional groups. | Lewis-acid catalyzed reductive Friedel–Crafts alkylation for α-arylation of esters. | High tolerance for other functional groups, enabling late-stage functionalization. rsc.org |

Mechanistic Investigations and Transformational Chemistry of Ethyl 2 Aminohex 5 Enoate

Elucidation of Reaction Mechanisms for Enoate Transformations

The reactivity of ethyl 2-aminohex-5-enoate is dictated by the interplay between its nucleophilic amino group and the electrophilic character of the ester, alongside the reactivity of the terminal double bond.

Intramolecular cyclization of amino esters can proceed through various pathways, often influenced by the reaction conditions and the substrate's stereochemistry. In the case of unsaturated amino esters like this compound, acid-catalyzed cyclization can be initiated by protonation of the terminal alkene, leading to the formation of a carbocationic intermediate. The stability and subsequent reaction of this intermediate are crucial in determining the final product distribution. For instance, the formation of a secondary carbocation at the 5-position could be followed by an intramolecular nucleophilic attack by the amino group to form a six-membered piperidine (B6355638) ring. The stereochemical outcome of such cyclizations is of significant interest in synthetic chemistry.

Computational studies on similar systems have shown that the energy barriers for the formation of different ring sizes (e.g., five-membered vs. six-membered rings) can be predicted, providing insight into the likely reaction pathways. The presence of substituents on the carbon chain can also influence the stability of the carbocationic intermediates and direct the regioselectivity of the cyclization.

The this compound molecule presents distinct sites for both nucleophilic and electrophilic attack. The primary amino group is a potent nucleophile, readily reacting with a variety of electrophiles. This reactivity is fundamental to many synthetic transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse functional groups.

Conversely, the carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles, leading to hydrolysis, amidation, or transesterification reactions. The terminal alkene can also act as a nucleophile in reactions with strong electrophiles. The interplay of these reactive sites allows for a range of selective transformations. For example, protection of the amino group allows for chemistry to be directed specifically towards the ester or the alkene. The relative reactivity of these sites can be modulated by the choice of reagents and reaction conditions.

Utility as a Diels-Alder Synthon in Cycloaddition Chemistry

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this context, this compound can theoretically act as a dienophile due to the presence of the terminal alkene. The reactivity of the alkene in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. The presence of the electron-withdrawing ester group can activate the double bond towards reaction with electron-rich dienes.

The amino group, being electron-donating, might have a deactivating effect if it is in close proximity or electronically conjugated with the double bond. However, in this compound, the amino group is at the α-position and not directly conjugated with the terminal double bond, thus its electronic influence on the dienophilic character of the alkene is primarily inductive. The utility of such amino-functionalized dienophiles lies in the direct introduction of a nitrogen-containing substituent into the newly formed cyclohexene (B86901) ring, providing a handle for further functionalization.

Ring-Closing Metathesis Strategies for Spirocyclic and Other Constrained Systems

Ring-closing metathesis (RCM) has emerged as a powerful method for the synthesis of cyclic compounds, including those with significant ring strain such as spirocycles. To utilize this compound in an RCM strategy for the synthesis of spirocyclic systems, it would first need to be elaborated into a diene. This could be achieved, for example, by N-allylation or by coupling with another molecule containing a terminal alkene.

Once the appropriate diene precursor is synthesized, RCM catalyzed by ruthenium or molybdenum complexes can be employed to form the desired cyclic structure. The success of the RCM reaction depends on several factors, including the length of the tethers connecting the two double bonds and the nature of the substituents. The formation of spirocyclic systems often requires careful design of the RCM precursor to favor the desired intramolecular cyclization over competing intermolecular reactions.

Computational and Theoretical Chemistry Studies of Ethyl 2 Aminohex 5 Enoate

Molecular Modeling of Compound Interactions and Conformational Landscapes

Molecular modeling is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules like ethyl 2-aminohex-5-enoate. Due to the presence of multiple rotatable bonds, this compound can adopt a variety of conformations, which in turn influence its physical properties and reactivity. Computational techniques such as molecular dynamics (MD) simulations are employed to explore these conformational landscapes.

MD simulations model the movement of atoms in a molecule over time, providing insights into the preferred spatial arrangements of the molecule. nih.govnih.gov For a molecule like this compound, these simulations can reveal the most stable conformations by identifying low-energy states. The interactions between different parts of the molecule, as well as with its environment (e.g., a solvent), are crucial in determining this landscape. For instance, the flexibility of the hexene chain and the orientation of the amino and ester groups are key factors that would be analyzed. nih.gov

The conformational landscape is critical for understanding how this compound might interact with other molecules, such as biological receptors or catalysts. By mapping out the accessible conformations and their relative energies, researchers can predict the most likely binding modes and interaction geometries.

Table 1: Representative Conformational Analysis Data for an Analogous Unsaturated Amino Ester

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| Cα-Cβ | 2.5 - 4.0 | ~120 (gauche) |

| N-Cα | 1.5 - 3.0 | ~180 (anti) |

| Cα-C(O) | 3.0 - 5.0 | ~0 (syn-periplanar) |

| (O)C-O | 1.0 - 2.5 | ~180 (anti-periplanar) |

This table presents hypothetical data for an analogous unsaturated amino ester to illustrate the type of information obtained from conformational analysis. The values are representative of typical rotational barriers and stable conformations for similar functional groups.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity. researchgate.netacs.org For this compound, DFT calculations can be used to determine a range of electronic properties.

One of the key applications of DFT is the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netyoutube.com A smaller gap generally suggests higher reactivity.

These calculations can also map the electron density distribution, highlighting electron-rich and electron-deficient regions of the molecule. This information is invaluable for predicting how this compound will react with electrophiles and nucleophiles. For example, the nitrogen atom of the amino group is expected to be a nucleophilic center, while the carbonyl carbon of the ester group and the β-carbon of the unsaturated system are potential electrophilic sites.

Table 2: Predicted Electronic Properties of an Analogous Allylic Amine using DFT

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical reactivity. researchgate.net |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule. |

This table contains representative data for a molecule structurally similar to this compound, as specific data for the target compound is not available. The values are for illustrative purposes to show the output of quantum chemical calculations.

Predictive Studies of Stereoselectivity and Regioselectivity in Chemical Reactions

Computational chemistry plays a vital role in predicting the outcomes of chemical reactions, particularly in terms of stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another). For reactions involving this compound, such as additions to the double bond or reactions at the chiral center (C2), theoretical studies can provide valuable predictions.

For instance, in the context of allylic amination reactions, computational models can be used to determine the transition state energies for the formation of different products. acs.org By comparing these energies, the most likely reaction pathway and, therefore, the major product can be predicted. These models often take into account the catalyst, reactants, and solvent to provide a realistic simulation of the reaction environment.

In the case of this compound, predictive studies could be used to understand the facial selectivity of an incoming reagent to the double bond, or the stereochemical outcome of a reaction at the α-carbon. Similarly, the regioselectivity of an addition reaction to the α,β-unsaturated system (i.e., 1,2-addition versus 1,4-conjugate addition) can be investigated by calculating the activation barriers for both pathways.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in drug discovery and materials science to correlate the chemical structure of a compound with its biological activity or a specific property. gardp.orgdrugdesign.org These studies are particularly useful when a series of related compounds are being investigated.

While specific SAR or QSAR studies on this compound are not available, the methodology can be described in the context of this molecule. A SAR study would involve synthesizing and testing a series of analogs of this compound with systematic variations in their structure. drugdesign.org For example, the length of the carbon chain, the nature of the ester group, or the substituents on the amino group could be modified. The goal would be to identify which structural features are crucial for a particular activity. nih.govnih.gov

A QSAR study takes this a step further by developing a mathematical model that quantitatively relates the structural properties (descriptors) of the molecules to their activity. semanticscholar.orgresearchgate.netnih.gov These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

Table 3: Illustrative QSAR Model for a Series of Bioactive Amino Ester Derivatives

| Molecular Descriptor | Coefficient | p-value | Interpretation |

| LogP (Hydrophobicity) | +0.45 | < 0.01 | Increased hydrophobicity correlates with higher activity. |

| Molecular Volume | -0.12 | 0.03 | Increased size is slightly detrimental to activity. |

| HOMO Energy | +0.28 | < 0.01 | Higher HOMO energy (more electron-donating) is favorable. |

| Dipole Moment | -0.05 | 0.21 | Polarity is not a significant factor in this model. |

This table presents a hypothetical QSAR equation to demonstrate the relationship between molecular descriptors and biological activity for a series of compounds analogous to this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Natural Products and Synthetic Analogues

The strategic placement of a primary amine and a terminal double bond makes ethyl 2-aminohex-5-enoate an attractive starting material for the total synthesis of intricate natural products and their synthetic analogues. The amine functionality serves as a handle for peptide coupling, amidation, and the introduction of nitrogen-containing moieties, while the alkene is amenable to a wide array of transformations, including metathesis, hydrogenation, and various addition reactions.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motif is present in numerous complex natural molecules. For instance, the core structure of (S)-2-aminohex-5-enoic acid, the carboxylic acid counterpart of the title compound, is a key component of various natural products, including marine-derived alkaloids and peptides. nih.gov The ethyl ester provides a protected form of this acid, allowing for selective reactions at the amine or alkene. The synthesis of marine natural products, which often feature complex polycyclic structures and diverse functionalities, represents a significant area where this building block can be applied. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com

Synthetic Intermediates for Medicinal Chemistry and Agrochemical Research

In the realms of medicinal chemistry and agrochemical research, this compound and its derivatives serve as crucial intermediates for the development of novel bioactive compounds. The ability to introduce both lipophilic and hydrophilic characteristics, along with stereochemical control, makes this scaffold particularly valuable for drug design and optimization.

The terminal alkene can be functionalized to introduce a variety of pharmacophores, while the amino ester portion can be modified to enhance binding to biological targets. For example, derivatives of this compound can be utilized in the synthesis of novel antiviral agents. Research into acyclic nucleoside phosphonates, an important class of antiviral drugs, has shown that modifications to the acyclic side chain can lead to significant differences in antiviral activity. nih.gov The pentenyl scaffold of this compound provides a template for creating such diversity. Specifically, the synthesis of 5-phosphono-pent-2-en-1-yl nucleosides, which have shown activity against DNA viruses and hepatitis B virus, highlights the potential of this structural motif. nih.gov

In agrochemical research, the development of new fungicides and herbicides often relies on the synthesis of novel heterocyclic compounds and other complex organic molecules. The versatile reactivity of this compound makes it a suitable precursor for creating libraries of compounds to be screened for agrochemical activity.

Construction of Diverse Heterocyclic Systems

The dual functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

One of the most prominent applications is in the synthesis of piperidine (B6355638) derivatives. nih.govwhiterose.ac.ukorganic-chemistry.orgnih.gov Through intramolecular cyclization reactions, such as the aza-Prins cyclization or ring-closing metathesis of a suitably N-functionalized derivative, the carbon backbone of this compound can be readily transformed into the six-membered piperidine ring. The resulting substituted piperidines are valuable scaffolds in medicinal chemistry, with applications as σ1 receptor ligands with antiproliferative properties, among others. nih.gov

Furthermore, the amino and alkene groups can participate in multicomponent reactions to construct more complex heterocyclic systems. For example, it can be envisioned as a component in the synthesis of pyrimidine (B1678525) derivatives, which have shown a broad range of biological activities including antihypertensive and antiviral properties. researchgate.netnih.govresearchgate.net The general strategy often involves the reaction of an amine with a β-dicarbonyl compound and an aldehyde or its equivalent, a reaction manifold where this compound could serve as the amine component.

Incorporation into Peptidomimetics and Biologically Relevant Scaffolds

The structural resemblance of this compound to natural amino acids makes it an ideal candidate for incorporation into peptidomimetics and other biologically relevant scaffolds. genscript.commedchemexpress.com Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability, bioavailability, and receptor selectivity.

The terminal alkene of this compound allows for the introduction of conformational constraints within a peptide sequence. For instance, through ring-closing metathesis with another unsaturated amino acid residue in the peptide chain, a cyclic and conformationally restricted peptide can be formed. nih.gov Such constrained peptides are valuable tools for studying protein-protein interactions and for the development of therapeutic peptides.

Moreover, the amine group can be readily coupled into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. The resulting modified peptide, containing the hexenoate side chain, can then be further functionalized at the alkene position to introduce labels, crosslinkers, or other moieties to probe biological systems.

Contributions to the Design and Fabrication of Advanced Functional Materials

The unique chemical handles of this compound also lend themselves to applications in materials science, particularly in the design and fabrication of advanced functional materials. nih.govmdpi.comrsc.orgrsc.org The amine and alkene groups can be utilized for polymerization or for grafting onto existing polymer backbones, thereby imparting new functionalities to the material.

For instance, the amine group can act as a site for initiating ring-opening polymerization or for covalent attachment to surfaces or nanoparticles. The terminal alkene can participate in free-radical polymerization or in "click" chemistry reactions, such as thiol-ene coupling, to create cross-linked networks or to functionalize surfaces.

This dual reactivity allows for the creation of stimuli-responsive materials. For example, hydrogels or polymers incorporating this compound could be designed to respond to changes in pH (via the amine group) or to the presence of specific biomolecules (via functionalization of the alkene). Such materials have potential applications in drug delivery, tissue engineering, and biosensing. nih.govmdpi.com

Pharmacological and Biological Research Applications of Ethyl 2 Aminohex 5 Enoate Derivatives

Exploration of Biological Activities

The unique structural features of ethyl 2-aminohex-5-enoate, particularly the presence of a terminal double bond and an amino acid scaffold, make its derivatives promising candidates for a variety of biological activities. The reactivity of the vinyl group and the potential for modifications at the amino and ester functionalities allow for the creation of diverse chemical libraries for biological screening.

Research into Antimicrobial Properties of Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. While direct experimental studies on the antimicrobial properties of this compound derivatives are not extensively documented in publicly available literature, research on related unsaturated amino acid derivatives provides valuable insights.

The introduction of an unsaturated carbon-carbon bond in the side chain of amino acids can lead to compounds with significant antimicrobial activity. For instance, L-α-ethynyl glycine, a β,γ-unsaturated amino acid, exhibits activity against Gram-positive bacteria by inhibiting alanine (B10760859) racemase. researchgate.net Its N-acetyl derivative is noted to be stable while retaining this antimicrobial effect. researchgate.net This suggests that derivatives of this compound, which also possess a β,γ-unsaturation relative to the nitrogen, could be explored for similar inhibitory activities against essential bacterial enzymes.

Furthermore, studies on other classes of amino acid derivatives have demonstrated that modifications of the amino acid scaffold can yield potent antimicrobial agents. For example, N-substituted-β-amino acid derivatives have been synthesized and shown to possess good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com Similarly, aminoalkyl resveratrol (B1683913) derivatives have shown promising antimicrobial activity, particularly against anaerobic bacteria. csic.es These findings support the rationale for synthesizing and evaluating derivatives of this compound for their potential as novel antimicrobial compounds. The lipophilicity, a key factor in antimicrobial efficacy, can be readily modulated in these derivatives by altering the ester group or by substitutions on the amino group. nih.gov

Enzyme Inhibition Studies

The structural analogy of this compound derivatives to endogenous ligands makes them prime candidates for the development of enzyme inhibitors. A key area of investigation has been their potential to inhibit γ-aminobutyrate-aminotransferase (GABA-AT).

Research on γ-Aminobutyrate-Aminotransferase (GABA-AT) Inhibition

GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov Inhibition of GABA-AT leads to an increase in brain GABA levels, which is a therapeutic strategy for managing conditions like epilepsy and certain addiction disorders. nih.gov

The most well-known inhibitor of GABA-AT is vigabatrin (B1682217) (4-aminohex-5-enoic acid), a close structural analog of this compound. nih.govnih.gov Vigabatrin is an irreversible inhibitor that was rationally designed and became the first mechanism-based inactivator to be approved for clinical use. nih.gov Its efficacy has spurred research into other γ,δ-unsaturated amino acid derivatives as potential GABA-AT inhibitors.

Computational studies have explored the inhibitory potential of related compounds. A molecular docking study investigated various hexonic derivatives, including 3-aminohex-5-enoic acid, as inhibitors of human GABA-AT. The study identified promising candidates with favorable binding energies, suggesting effective binding to the enzyme's active site.

Theoretical studies have also delved into the inactivation mechanism of GABA-AT by γ-vinyl-aminobutyric acid, providing insights into the molecular interactions and the key factors driving the inactivation process. nih.gov These computational and theoretical investigations provide a strong basis for the synthesis and experimental evaluation of this compound derivatives as a new generation of GABA-AT inhibitors.

Kinetic Investigations of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme inhibition is crucial for drug development. For GABA-AT inhibitors, kinetic studies reveal the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

A kinetic study on the inhibition of GABA-T from Pseudomonas fluorescens by γ-vinyl GABA (vigabatrin) demonstrated competitive inhibition with respect to GABA. acs.org The study reported a Ki value for γ-vinyl GABA, providing a quantitative measure of its inhibitory potency. acs.org Although this study was conducted on a bacterial enzyme, it provides a valuable model for understanding the kinetic behavior of this class of inhibitors.

The mechanism of inactivation of GABA-AT by its inhibitors is a key area of kinetic research. For many γ,δ-unsaturated amino acid-based inhibitors, the process is time-dependent and involves the formation of a covalent adduct with the PLP cofactor in the enzyme's active site. northwestern.edu Theoretical studies have further elucidated the energetics of the proposed inactivation mechanisms, helping to understand the reaction pathways at a molecular level. nih.gov

Strategic Pathways in Drug Discovery and Development

The this compound scaffold is a versatile building block in drug discovery, offering multiple avenues for the development of new therapeutic agents. researchgate.net The presence of the terminal vinyl group and the amino acid moiety allows for a wide range of chemical modifications to explore structure-activity relationships (SAR).

One strategic pathway involves using the γ,δ-unsaturated amino acid core to synthesize more complex molecules with potential biological activity. researchgate.net For example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which shares a 2-aminothiophene-3-carboxylate structure, have been synthesized and evaluated as apoptosis-inducing agents for breast cancer. This highlights how related scaffolds can be utilized in the discovery of anticancer drugs.

Another strategy focuses on the development of arginase inhibitors. Substitution at the alpha position of 2-amino-6-boronohexanoic acid (ABH), a known human arginase inhibitor, has led to compounds with improved inhibitory potency. nih.gov This suggests that modifications at the alpha position of the 2-aminohex-5-enoate scaffold could be a fruitful area for discovering inhibitors of other enzymes.

The synthesis of γ,δ-unsaturated amino acids and their derivatives is an active area of research, with various methods being developed to create these valuable compounds. researchgate.netnih.gov These synthetic advancements are crucial for generating diverse libraries of this compound derivatives for high-throughput screening and subsequent lead optimization in drug discovery programs.

Bioactivity Profiling of Novel Derivatives and Analogues

The broader bioactivity profile of this compound derivatives extends beyond antimicrobial and GABA-AT inhibitory activities. The structural motif of unsaturated amino acids is found in various natural products and pharmaceuticals, suggesting a wide range of potential biological targets.

Research into analogues has revealed diverse pharmacological activities. For instance, a series of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes, which are structurally related to the thiophene (B33073) derivatives mentioned earlier, were evaluated as allosteric modulators of the A1 adenosine (B11128) receptor. nih.gov This indicates that derivatives of this compound could also be explored for their potential to modulate the activity of G-protein coupled receptors.

Furthermore, the synthesis of novel bioactive lipophilic hydroxyalkyl esters and diesters based on hydroxyphenylacetic acids has shown that increasing lipophilicity can enhance biological activities, likely due to improved membrane permeability. nih.gov This principle can be applied to this compound derivatives by modifying the ester group to fine-tune their physicochemical properties and bioactivity.

The development of three-component synthesis methods for γ-amino esters with α-quaternary carbon centers opens up possibilities for creating novel derivatives with potential applications as inhibitory neurotransmitters and in other areas of medicinal chemistry. pharmainfonepal.com The ability to rapidly generate libraries of diverse γ-amino acid derived compounds facilitates the exploration of their bioactivity profiles.

Below is an interactive table summarizing the bioactivity of selected derivatives and analogues.

| Compound Class | Biological Target/Activity | Key Findings |

| L-α-Ethynyl glycine | Alanine racemase | Active against Gram-positive bacteria. |

| N-Substituted-β-amino acid derivatives | S. aureus, M. luteum, C. tenuis, A. niger | Good antimicrobial and antifungal activity. |

| Vigabatrin (4-aminohex-5-enoic acid) | GABA-AT | Irreversible inhibitor, used as an antiepileptic. |

| 3-Aminohex-5-enoic acid | GABA-AT | Favorable binding energy in molecular docking studies. |

| 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes | A1 adenosine receptor | Allosteric modulation of receptor activity. |

| 2-Amino-6-boronohexanoic acid (ABH) derivatives | Arginase | Improved inhibitory potency with α-substitution. |

Advanced Spectroscopic and Analytical Methodologies in Research on Ethyl 2 Aminohex 5 Enoate

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For ethyl 2-aminohex-5-enoate and its derivatives, both ¹H and ¹³C NMR are indispensable tools.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the N-Boc protected derivative, distinct signals corresponding to each proton in the molecule are observed. nii.ac.jp The vinyl protons at the C5-C6 double bond typically appear in the downfield region (around 5.8 and 5.0 ppm). The proton at the chiral center (C2) is expected around 4.3 ppm, while the methylene (B1212753) protons of the ethyl ester group are observed near 4.2 ppm and the terminal methyl group of the ester appears as a triplet around 1.3 ppm. The protons of the aminocaproate backbone resonate at various shifts between 1.7 and 2.2 ppm. nii.ac.jp For the unprotected this compound, the absence of the bulky Boc group would likely cause a slight upfield shift for the proton at C2.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the N-Boc protected analogue, the carbonyl carbon of the ester is the most deshielded, appearing around 172.8 ppm. The carbons of the double bond are found at approximately 137.1 and 115.6 ppm. The carbon of the chiral center (C2) is observed around 53.1 ppm, and the carbons of the ethyl ester group are at about 61.3 and 14.2 ppm. The remaining methylene carbons of the hexenoate chain are found in the upfield region of the spectrum. nii.ac.jp The removal of the Boc group in the unprotected form would lead to a shift in the resonance of the C2 carbon.

Reaction Monitoring: NMR spectroscopy is also instrumental in monitoring the progress of reactions involving this compound. For instance, in the synthesis of its derivatives, the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time to determine reaction completion. nih.govresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons, confirming the structure of newly synthesized derivatives. nih.govresearchgate.net

Table 1: ¹H and ¹³C NMR Data for (RS)-ethyl 2-N-(tert-butoxycarbonyl)-2-amino-5-hexenoate Data sourced from a doctoral dissertation from Kyushu Institute of Technology. nii.ac.jp

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 5.84-5.76 (m) | - |

| H-6 | 5.07-5.00 (m, 2H) | - |

| H-2 | 4.31-4.30 (m) | 53.1 |

| -OCH₂CH₃ | 4.21 (m, 2H) | 61.3 |

| H-4 | 2.15-2.09 (m, 2H) | 32.1 |

| H-3 | 1.95-1.88 (m, 1H), 1.75-1.68 (m, 1H) | 29.5 |

| -C(CH₃)₃ | 1.45 (s, 9H) | 28.3 (x3) |

| -OCH₂CH₃ | 1.28 (m, 3H) | 14.2 |

| C=O (ester) | - | 172.8 |

| C=O (Boc) | - | 155.3 |

| C-5 | - | 137.1 |

| C-6 | - | 115.6 |

| -C(CH₃)₃ | - | 79.8 |

Vibrational Spectroscopy (IR) for Functional Group Identification and Reaction Progress Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would exhibit key absorption bands that confirm its structure.

Functional Group Identification:

N-H Stretch: The primary amine group (-NH₂) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines display two bands in this region.

C=O Stretch: The carbonyl group of the ethyl ester would produce a strong, sharp absorption band around 1730-1750 cm⁻¹.

C=C Stretch: The carbon-carbon double bond of the terminal alkene would give rise to a stretching vibration in the range of 1640-1680 cm⁻¹.

C-H Stretches: The sp² C-H stretch of the alkene would appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain and ethyl group would be observed just below 3000 cm⁻¹.

C-O Stretch: The C-O single bond of the ester would have a characteristic stretch in the 1000-1300 cm⁻¹ region.

Reaction Progress Analysis: IR spectroscopy can be used to monitor reactions by observing the appearance or disappearance of these characteristic functional group peaks. For example, in the N-protection of this compound, the disappearance of the N-H stretching bands and the appearance of new bands corresponding to the protecting group would indicate the progress of the reaction.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Ester | C=O Stretch | 1730-1750 |

| Alkene | C=C Stretch | 1640-1680 |

| Alkene | =C-H Stretch | >3000 |

| Alkyl | -C-H Stretch | <3000 |

| Ester | C-O Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.21 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. nii.ac.jp

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 128.

Loss of the ethoxy group (-OCH₂CH₃): This cleavage would lead to a fragment at m/z 112.

Loss of the entire ester group (-COOCH₂CH₃): This would produce a fragment at m/z 84.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which can lead to various charged fragments. libretexts.org

McLafferty Rearrangement: Carbonyl compounds with a γ-hydrogen can undergo this rearrangement, though it may be less favorable in this specific structure. libretexts.org

For the N-Boc protected derivative, low-resolution mass spectrometry (LRMS) showed significant fragments at m/z 258 [M+H]⁺, 230, 202, 158, and 128. nii.ac.jp High-resolution mass spectrometry (HRMS) of this derivative confirmed its molecular formula. nii.ac.jp

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | C₈H₁₅NO₂⁺ | 157 |

| [M - C₂H₅]⁺ | C₆H₁₀NO₂⁺ | 128 |

| [M - OC₂H₅]⁺ | C₆H₁₀NO⁺ | 112 |

| [M - COOC₂H₅]⁺ | C₅H₁₀N⁺ | 84 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. google.com For a compound to be analyzed by single-crystal XRD, it must be possible to grow a well-ordered single crystal of sufficient size.

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives.

Separation and Purity Assessment: Column chromatography, often using silica (B1680970) gel, is a standard method for purifying this compound from reaction mixtures. nii.ac.jp High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques for assessing the purity of a sample. By developing a suitable chromatographic method, the presence of impurities can be detected and quantified. A patent describing the synthesis of a derivative of this compound mentions the use of preparative HPLC for purification. google.com

Enantiomeric Excess Determination: Since this compound possesses a chiral center at the C2 position, it can exist as a racemic mixture of two enantiomers. The separation and quantification of these enantiomers are crucial in stereoselective synthesis. This is typically achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral column in GC. For example, the enantioselective hydrolysis of the N-Boc protected form of this compound has been monitored using chiral methods to determine the enantiomeric purity of the resulting products. nih.govfiu.edu

Table 4: Chromatographic Techniques and Their Applications

| Technique | Application | Expected Information |

| Column Chromatography | Purification | Isolation of the pure compound from a mixture. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Retention time, detection and quantification of impurities. |

| Gas Chromatography (GC) | Purity Assessment | Retention time, detection and quantification of volatile impurities. |

| Chiral HPLC/GC | Enantiomeric Excess Determination | Separation of enantiomers and determination of their relative amounts. |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. nih.gov This technique is particularly useful for compounds containing chromophores, such as double bonds and carbonyl groups.

This compound contains two chromophores: the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. However, these are not in conjugation. Therefore, the UV-Vis spectrum would be expected to show weak absorptions corresponding to the n→π* transition of the carbonyl group at longer wavelengths (around 210 nm) and a stronger π→π* transition of the alkene at shorter wavelengths (below 200 nm). The photophysical properties of α,β-unsaturated carboxylic acid esters are significantly affected by their environment and substitution, often resulting in a bathochromic shift (a shift to longer wavelengths). nih.gov

Future Research Directions and Unexplored Avenues for Ethyl 2 Aminohex 5 Enoate

Development of Novel Stereoselective and Enantiodivergent Synthetic Routes

The synthesis of optically pure α-amino acids is of paramount importance in medicinal chemistry and materials science. For Ethyl 2-aminohex-5-enoate, future research will likely focus on developing advanced stereoselective and enantiodivergent synthetic methodologies.

Current stereoselective approaches for unsaturated α-amino acids often rely on asymmetric alkylation or N-H insertion reactions. nih.gov Future work on this compound could explore the use of novel chiral phase-transfer catalysts or chiral auxiliaries to achieve high enantiomeric excess. nih.gov A particularly promising avenue is the development of enantiodivergent strategies, which would allow for the selective synthesis of either the (R)- or (S)-enantiomer from a common starting material. This could be achieved through the application of catalyst-controlled nih.govnih.gov-sigmatropic rearrangements or other stereodivergent reaction pathways.

| Synthetic Strategy | Potential Catalyst/Reagent | Desired Outcome |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst (e.g., Corey-Lygo catalyst) | High enantiomeric excess (ee) of one enantiomer. nih.gov |

| N-H Insertion | Dirhodium(II) carboxylates with chiral spiro phosphoric acids | High yield and excellent enantioselectivity (up to 98% ee). |

| Enantiodivergent Rearrangement | Chiral ligands controlling nih.govnih.gov-sigmatropic rearrangement | Selective access to both (R)- and (S)-enantiomers from a single precursor. |

| Organocatalysis | Chiral amido-thiourea catalyst for asymmetric Strecker synthesis | Enantioselective synthesis of non-natural amino acids. acs.org |

Expanding the Scope in Bioactive Molecule Synthesis

Unnatural amino acids (UAAs) are crucial tools in drug discovery, offering the ability to fine-tune the physicochemical properties of peptides and peptidomimetics. nih.gov this compound, as a derivative of homoallylglycine, is a prime candidate for incorporation into novel bioactive molecules. nih.gov

The terminal alkene of this compound serves as a versatile chemical handle for a variety of modifications. Future research could focus on leveraging this functionality through reactions like thiol-ene coupling to attach fluorescent probes, drug molecules, or polyethylene glycol (PEG) chains to enhance solubility and pharmacokinetic profiles. Furthermore, incorporating this amino acid into peptides could lead to the development of "stapled" peptides, where the side chain is used to create a covalent bridge, stabilizing α-helical structures and enhancing binding affinity to therapeutic targets. The synthesis of polypeptides containing homoallylglycine has already shown promise in creating functional materials with switchable conformations. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis with modern technologies like flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under high pressure. chemistryviews.org This could be particularly beneficial for optimizing the synthesis of this compound and its derivatives on a large scale. chemistryviews.org

Automated synthesis platforms can significantly accelerate the production of libraries of compounds for high-throughput screening. americanpeptidesociety.org By combining automated flow peptide synthesis with this compound, researchers could rapidly generate a diverse range of peptides incorporating this unnatural amino acid. nih.govdrugtargetreview.comamidetech.com This would facilitate the discovery of new bioactive molecules with tailored properties. acs.org

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Large-scale, continuous production of the compound and its derivatives. | Enhanced safety, improved yield and purity, faster reaction times. chemistryviews.org |

| Automated Peptide Synthesis | Rapid synthesis of peptide libraries containing this compound. | High-throughput screening, accelerated drug discovery. nih.govdrugtargetreview.comamidetech.com |

| Integrated Platforms | Combination of flow synthesis and automated purification. | Streamlined production of pure compounds for biological evaluation. americanpeptidesociety.org |

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving stereoselectivity. Future research should employ advanced in situ spectroscopic techniques to monitor these reactions in real-time.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of intermediates during a reaction. researchgate.netyoutube.com For instance, these methods could be used to study the diastereomeric interactions between the substrate and a chiral catalyst, shedding light on the origin of enantioselectivity. researchgate.net Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for kinetic analysis and for identifying transient species in the reaction mixture. nih.govnih.gov The use of ¹⁹F NMR, by incorporating a fluorine tag, could also be explored for real-time monitoring of reaction kinetics with high sensitivity. nih.govacs.org

Predictive Modeling and Artificial Intelligence Applications in Chemical Design and Discovery

Exploration of New Therapeutic Areas and Biological Targets

The unique structural features of this compound make it an attractive building block for the development of novel therapeutics. Amino acids and their derivatives possess a wide range of pharmacological activities, including antitumor and anti-HIV effects. nih.govuran.uazenodo.org

Future research should focus on synthesizing derivatives of this compound and evaluating their biological activity against a variety of therapeutic targets. The incorporation of this amino acid into peptides could lead to the development of new antimicrobial agents, enzyme inhibitors, or modulators of protein-protein interactions. nih.gov Given that many natural products with important biological activities are derived from or modified with amino acids, there is significant potential for discovering new therapeutic applications for molecules derived from this compound. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the stereochemical configuration of Ethyl 2-aminohex-5-enoate, and what analytical challenges arise?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing stereoisomers, particularly through NOESY or ROESY experiments to detect spatial proximity of protons. X-ray crystallography remains the gold standard for absolute configuration determination, requiring high-quality single crystals. Challenges include resolving overlapping signals in NMR for flexible alkenyl groups and obtaining diffraction-quality crystals for X-ray analysis. SHELXL/SHELXS programs are widely used for refining crystallographic data .

Q. What synthetic pathways yield this compound with high enantiomeric excess, and how are kinetic vs. thermodynamic controls evaluated?

- Methodological Answer : Asymmetric catalytic hydrogenation or enzymatic resolution are common routes. Kinetic control is assessed via time-dependent yield and enantiomeric excess (ee) measurements using chiral HPLC or capillary electrophoresis. Thermodynamic stability is evaluated through equilibration experiments under varying temperatures. For example, monitoring ee changes under reflux conditions can reveal preferential formation of one enantiomer .

Advanced Research Questions

Q. How should researchers design crystallization trials to resolve ambiguous electron density maps in X-ray structures of this compound derivatives?

- Methodological Answer : Optimize solvent polarity and temperature gradients during crystallization to improve crystal packing. Use SHELXD for automated structure solution, which integrates dual-space algorithms to handle weak or partial data. For ambiguous maps, iterative refinement in SHELXL with restraints on bond lengths/angles and validation via R-free values can resolve discrepancies .

Q. What statistical approaches reconcile contradictory biological activity data reported for this compound across different assay platforms?

- Methodological Answer : Employ meta-analysis frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize variables across studies. Use multivariate regression to identify assay-specific biases (e.g., solvent effects, cell-line variability). Reproducibility can be tested via interlaboratory validation protocols, with raw data archived in appendices for transparency .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways, and what validation metrics are essential?

- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states and reaction pathways. Validate predictions by comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Use software like ORTEP-3 for visualizing molecular conformations and verifying computational geometries against crystallographic data .

Data Analysis and Interpretation

Q. What strategies mitigate overinterpretation of structure-activity relationships (SAR) in this compound studies?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design SAR studies. Use cross-validation techniques (e.g., leave-one-out) to assess model robustness. Report confidence intervals for IC50 values and avoid extrapolating beyond the tested concentration range .

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles during synthesis, tracking critical parameters (e.g., pH, temperature) via Design of Experiments (DoE). Use Principal Component Analysis (PCA) to identify outlier batches in NMR or IR datasets .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data sharing in collaborative studies on this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data repositories. Anonymize raw datasets linked to published studies and obtain informed consent if human-derived data (e.g., enzyme kinetics in clinical samples) are used. Reference institutional review board (IRB) approvals in appendices .

Q. How can researchers enhance reproducibility in kinetic studies of this compound hydrolysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.